molecular formula C23H24N2O3S B3312993 N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 946338-68-7

N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B3312993
CAS No.: 946338-68-7
M. Wt: 408.5 g/mol
InChI Key: MPEOKZXFIKRAHE-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with a 5-methoxy group, a (phenylthio)methyl moiety at position 2, and an N-linked 4-ethylphenyl group. Its structure combines lipophilic (4-ethylphenyl, phenylthio) and electron-donating (methoxy) substituents, which may influence bioavailability, receptor binding, and metabolic stability.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-3-17-9-11-18(12-10-17)24-23(27)15-25-14-22(28-2)21(26)13-19(25)16-29-20-7-5-4-6-8-20/h4-14H,3,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEOKZXFIKRAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O3SC_{21}H_{24}N_2O_3S, and it has a molecular weight of approximately 388.49 g/mol. The compound features a pyridine ring substituted with various functional groups that contribute to its biological activity.

Research has suggested that compounds with similar structures may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing pyridine rings have been shown to possess antimicrobial properties. For instance, derivatives with similar substituents have demonstrated efficacy against various bacterial strains, indicating that this compound may also exhibit such properties .
  • Anticancer Potential : Some studies have indicated that related compounds can inhibit cell proliferation in cancer lines by inducing apoptosis or cell cycle arrest. The presence of the methoxy and phenylthio groups may enhance these effects by interacting with cellular pathways involved in tumor growth .

Antimicrobial Studies

A comparative study on structurally similar compounds revealed that they exhibited Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The potential for this compound to act similarly warrants further investigation.

CompoundMIC (µg/mL)Target Organisms
Compound A31.25S. aureus
Compound B62.5E. coli
N-(4-ethylphenyl)-2-(5-methoxy...)TBDTBD

Anticancer Activity

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. For example, a derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value of approximately 20 µM, suggesting that N-(4-ethylphenyl)-2-(5-methoxy...) could have similar effects .

Case Studies

  • Case Study on Anticancer Efficacy : A study investigated the effects of a pyridine-based compound on human leukemia cells, reporting a notable decrease in cell viability after treatment. The compound was found to induce G0/G1 phase arrest, which is crucial for preventing cancer cell proliferation.
  • Antimicrobial Efficacy : Another research highlighted the effectiveness of a related compound against Mycobacterium tuberculosis, showcasing a promising MIC value of 40 µg/mL. This suggests potential applications in treating resistant bacterial infections.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C26H25N3O2S2C_{26}H_{25}N_3O_2S^2 and a molecular weight of approximately 475.6 g/mol. Its structure includes a pyridine ring, which is often associated with biological activity, particularly in the context of drug development. The presence of various functional groups enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Pharmacological Applications

  • Antiviral Properties
    • Research indicates that compounds similar to N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide can exhibit antiviral activity against herpesviruses, including HSV-1 and HSV-2. These viruses are responsible for common infections such as cold sores and genital herpes. The compound's mechanism may involve inhibition of viral replication or interference with viral entry into host cells .
  • Antimicrobial Activity
    • Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural similarity to known antimicrobial agents indicates potential efficacy against various bacterial strains, although specific data on this compound's activity remains limited.
  • Anti-inflammatory Effects
    • The compound may also have anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. By modulating inflammatory pathways, it could provide therapeutic benefits in conditions like arthritis or inflammatory bowel disease.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral properties of a series of pyridine derivatives, including compounds structurally related to this compound. The results demonstrated significant inhibition of HSV replication in vitro, suggesting that modifications to the pyridine structure could enhance antiviral activity .

Case Study 2: Antimicrobial Screening

In another study, researchers evaluated the antimicrobial efficacy of various thioether-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, prompting further investigation into their mechanisms of action and potential clinical applications .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antiviral ActivityEffective against herpesviruses; inhibits viral replication
Antimicrobial ActivityPotential efficacy against bacterial strains; requires further study
Anti-inflammatory EffectsModulates inflammatory pathways; potential use in chronic diseases

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

a. Pyridinone vs. Quinazolinone Derivatives
  • Target Compound: Pyridinone core with a 5-methoxy group.
  • Quinazolinone Analog: 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () exhibits potent Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) inhibition (IC~50~ = 1.2 µM) .
  • Methoxy and phenylthio groups may enhance solubility compared to chloro substituents in quinazolinones.
b. Triazole-Based Analogs
  • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) () acts as an insect olfactory receptor (Orco) agonist .
  • Comparison: Both compounds share the N-(4-ethylphenyl)acetamide backbone, but VUAA-1’s triazole-sulfanyl group contrasts with the target’s pyridinone and phenylthio motifs. This highlights how minor structural changes redirect bioactivity (e.g., insect receptor targeting vs.

Substituent Effects on Bioactivity

a. Phenylthio vs. Sulfonyl Groups
  • Phenylthio-Containing Analogs: Compounds like ST54–ST60 () with direct N-aryl-2-(phenylthio)acetamide structures show synthetic versatility but lack pyridinone cores .
  • Sulfonyl Derivatives : Compound 54 () (N-(4-(3-ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide) demonstrates the impact of sulfonyl groups on polarity and metabolic stability .
b. Methoxy vs. Hydroxy/Amino Substituents
  • Hydroxy-Substituted Acetamides : N-(2-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide () has reduced lipophilicity, impacting blood-brain barrier penetration .
  • Target Compound : The 5-methoxy group may enhance metabolic stability compared to hydroxylated analogs, while retaining electron-donating properties.
a. Lipophilicity and Bioavailability
  • The 4-ethylphenyl group in the target compound increases lipophilicity (clogP ~3.5 estimated), akin to VUAA-1, which is critical for membrane penetration .
  • Contrast : Hydroxy-substituted analogs (e.g., 4e in ) exhibit lower clogP (~1.8), favoring solubility but limiting tissue distribution .

Data Table: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Pyridinone 5-methoxy, 2-((phenylthio)methyl), 4-ethylphenyl Unknown (structural analog data) -
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone 6-chloro, 2-methyl, N-phenyl InhA inhibitor (IC~50~ = 1.2 µM)
VUAA-1 Triazole 4-ethylphenyl, sulfonyl Orco agonist (insect olfaction)
ST54 () Acetamide N-aryl, 2-(phenylthio) Synthetic intermediate
N-(2-Hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone 2-hydroxyphenyl High solubility, low lipophilicity

Research Implications and Gaps

  • Antimicrobial Potential: The target’s pyridinone core and phenylthio group align with antitubercular quinazolinones (), warranting InhA inhibition assays.
  • Antioxidant Activity : Coumarin analogs () with acetamide side chains show antioxidant properties; similar studies for the target compound are needed.
  • Structural Optimization : Introducing halogen atoms (e.g., chloro, as in ) or sulfonyl groups () could modulate activity and selectivity.

Q & A

Q. What computational models predict its pharmacokinetic properties?

  • Tools and Workflow :
  • ADMET Prediction : SwissADME for bioavailability radar (optimal logP ~3.5) .
  • PBPK Modeling : GastroPlus® to simulate absorption in human intestinal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide

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